4-Bromobenzyl furfuryl ether
Description
Significance of Aryl Alkyl Ethers in Modern Chemical Synthesis
Aryl alkyl ethers are a class of organic compounds characterized by an oxygen atom connected to an aryl group and an alkyl group. This structural motif is a cornerstone in a multitude of chemical disciplines. thieme-connect.com Their prevalence is notable in pharmaceuticals, agrochemicals, and functional materials. thieme-connect.com The synthesis of these ethers is a fundamental operation in organic chemistry, with several established and emerging methodologies.
Traditionally, the synthesis of aryl alkyl ethers relies on classic reactions like the Williamson ether synthesis and nucleophilic aromatic substitution (SNAr). rsc.org The Williamson method, in particular, is a robust and widely used technique involving the reaction of a phenoxide with a primary alkyl halide. rsc.orgwikipedia.org However, these traditional methods can be limited by substrate scope and reaction conditions. thieme-connect.comacs.org
Modern synthetic chemistry has seen the development of more advanced, often catalytic, methods to overcome these limitations. Transition-metal-catalyzed reactions, particularly those using copper and palladium, have significantly broadened the scope of aryl alkyl ether synthesis. thieme-connect.com These methods often allow for the coupling of a wider range of aryl halides and alcohols under milder conditions. Recent innovations include the use of diaryliodonium salts as arylating agents, which can proceed under metal-free conditions, offering an alternative pathway for constructing sterically congested ethers. thieme-connect.comacs.orgorganic-chemistry.org Furthermore, research into high-temperature, catalytic versions of the Williamson synthesis aims to use less reactive, more environmentally benign alkylating agents, enhancing the industrial feasibility and sustainability of ether production. wikipedia.orgacs.org
Role of Furanic Scaffolds as Versatile Building Blocks in Organic Chemistry
Furan (B31954) and its derivatives are five-membered heterocyclic compounds containing an oxygen atom, and they represent a class of exceptionally versatile building blocks in organic synthesis. numberanalytics.comnumberanalytics.com Their significance stems from their wide availability, often from renewable biomass sources, and their rich and diverse reactivity. atamanchemicals.com Furfural (B47365), produced from the dehydration of pentose (B10789219) sugars found in agricultural waste, can be readily hydrogenated to furfuryl alcohol, a key starting material for many furanic compounds. atamanchemicals.comwikipedia.org
The furan ring is a component in numerous natural products, pharmaceuticals, and advanced materials. numberanalytics.comresearchgate.net For example, the furan moiety is found in drugs like the antibiotic furazolidone, where it contributes to the molecule's biological activity. numberanalytics.com In materials science, furan-based monomers are used to create polymers and thermosetting resins with desirable properties such as high thermal stability. numberanalytics.com
The synthetic utility of furans is broad. The aromatic ring can undergo electrophilic substitution, while the diene system within the ring readily participates in cycloaddition reactions, most notably the Diels-Alder reaction. atamanchemicals.comwikipedia.org This reactivity allows for the construction of complex polycyclic structures. Furthermore, the furan ring can be viewed as a latent 1,4-dicarbonyl compound, which can be unmasked through oxidative ring-opening reactions, providing a powerful tool for accessing various acyclic structures. researchgate.net Ongoing research continues to explore new applications for furan derivatives, including their use as sustainable starting materials for aromatic compounds, biofuels, and novel polymers. numberanalytics.com
Historical Context of Ether Synthesis Methodologies
The history of ether synthesis is a fundamental chapter in the development of organic chemistry. For many years, the primary method for preparing ethers was the acid-catalyzed dehydration of alcohols. While effective for simple, symmetrical ethers like diethyl ether, this method is limited as it can lead to competing elimination reactions to form alkenes. britannica.com
A monumental breakthrough came in 1850 when English chemist Alexander Williamson developed the reaction that now bears his name. wikipedia.orgchemeurope.comnumberanalytics.com The Williamson ether synthesis involves the reaction of an alkoxide (the deprotonated form of an alcohol) with a primary alkyl halide. wikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgchemistrytalk.org The development of this method was crucial, not only because it provided a general and versatile route to both symmetrical and asymmetrical ethers, but also because it was instrumental in proving the structural theory of ethers, confirming that they contained an oxygen atom bonded to two alkyl or aryl groups. wikipedia.orgchemeurope.com
The Williamson synthesis remains one of the most important and widely taught methods for ether formation due to its reliability and broad scope. wikipedia.orgchemeurope.com It is a cornerstone of both laboratory and industrial synthesis. chemeurope.com
Overview of Current Research Trends in Halogenated Benzyl (B1604629) and Furfuryl Systems
Current research involving halogenated aromatic compounds and furan-based systems is driven by the need for greater efficiency, selectivity, and sustainability in chemical synthesis.
In the realm of halogenated aromatic compounds , including halogenated benzyl systems, a major trend is the study of their environmental prevalence, transformation, and remediation. science.govcopernicus.orgcopernicus.orgnih.gov Synthetically, there is a continuous effort to develop novel methods for their creation and functionalization. The halogen atom on an aromatic ring, such as the bromine in a 4-bromobenzyl group, is a highly valuable functional handle. It serves as a key precursor for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the construction of more complex molecular architectures. Research focuses on improving the catalysts and conditions for these transformations to make them more robust and applicable to a wider range of substrates.
For furfuryl systems , the major research trend is centered on sustainability. As furfuryl alcohol is derivable from biomass, it is considered a key "green" chemical. atamanchemicals.comwikipedia.org Research is actively exploring its use in the synthesis of bio-based polymers, resins, and biofuels. numberanalytics.comthebrpi.org There is also significant interest in developing new catalytic systems to transform furfuryl alcohol and other furanics into value-added chemicals and materials. ijsrst.com The etherification of furfuryl alcohol is one such area of interest, with reports of its reaction with alkyl halides using phase-transfer catalysis to form furfuryl ethers. wikipedia.org The combination of a halogenated benzyl moiety and a furfuryl group in a single molecule, as in 4-bromobenzyl furfuryl ether, creates a bifunctional building block with significant potential for further synthetic elaboration.
Detailed Research Findings
While specific, dedicated research on the compound "this compound" is not prominent in the surveyed literature, its synthesis and potential utility can be inferred from established chemical principles and research on related structures.
The most logical and direct synthetic route to this compound is the Williamson ether synthesis . wikipedia.orgchemeurope.com This would involve the reaction of a furfuryl alkoxide with a 4-bromobenzyl halide, or the reaction of a 4-bromophenoxide with a furfuryl halide. Given the reactivity of the starting materials, the most common approach would be the reaction between sodium furfuryloxide (generated by deprotonating furfuryl alcohol with a strong base like sodium hydride) and 4-bromobenzyl bromide or chloride. 4-bromobenzyl bromide is a commercially available reagent, often synthesized by the bromination of p-bromotoluene. guidechem.comprepchem.com The reaction would proceed via an SN2 mechanism, where the furfuryloxide ion acts as a nucleophile, attacking the benzylic carbon and displacing the bromide leaving group. wikipedia.org The use of a polar aprotic solvent, such as THF or DMF, would be typical for such a reaction. chemeurope.com
The resulting compound, this compound, is a bifunctional molecule of significant synthetic interest.
The 4-bromobenzyl moiety provides a reactive site for a plethora of transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond can be readily converted into new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds, allowing for extensive derivatization.
The furfuryl moiety offers its own unique reactivity. The furan ring can act as a diene in Diels-Alder reactions, undergo ring-opening to form 1,4-dicarbonyl compounds, or be subjected to hydrogenation to produce tetrahydrofuran (B95107) derivatives. wikipedia.org
Therefore, this compound serves as a versatile synthetic intermediate, bridging the chemistry of biomass-derived furanics with the extensive synthetic transformations available to halogenated aromatics. Research utilizing this compound would likely focus on its use as a building block in the multi-step synthesis of complex targets in medicinal chemistry or materials science.
Data Tables
Properties of Relevant Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Features |
| 4-Bromobenzyl alcohol | C₇H₇BrO | 187.03 | 254 | Precursor with a benzylic alcohol and an aryl bromide. chemicalbook.com |
| Furfuryl alcohol | C₅H₆O₂ | 98.10 | 170 | Biomass-derived alcohol with a reactive furan ring. atamanchemicals.comwikipedia.org |
| 4-Bromobenzyl bromide | C₇H₆Br₂ | 249.93 | 245 | Reactive alkylating agent for ether synthesis. guidechem.comprepchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-bromophenyl)methoxymethyl]furan | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOHKQCJMDZJMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 4 Bromobenzyl Furfuryl Ether and Its Precursors
Nucleophilic Substitution Mechanisms (SN1, SN2) in Ether Formation
The formation of the ether linkage in 4-Bromobenzyl furfuryl ether is typically achieved via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves a nucleophile, typically an alkoxide, attacking an electrophilic carbon atom bearing a leaving group. wikipedia.org The two primary mechanisms for this transformation are the SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) pathways.
The Williamson ether synthesis generally proceeds through an SN2 mechanism, where an alkoxide ion reacts with a primary alkyl halide in a single, concerted step. wikipedia.orgorganicchemistrytutor.com For the synthesis of this compound, one viable route involves the reaction of sodium furfuryl alkoxide with 4-bromobenzyl halide. The 4-bromobenzyl halide features a primary benzylic carbon, which is highly susceptible to SN2 attack due to minimal steric hindrance and the ability of the benzene (B151609) ring to stabilize the transition state. masterorganicchemistry.com Conversely, secondary and tertiary alkyl halides are more prone to undergo elimination reactions (E2) under the basic conditions of the Williamson synthesis. masterorganicchemistry.comjk-sci.com
The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate. chemicalnote.commasterorganicchemistry.com This pathway is favored for tertiary substrates because they can form stable carbocations. youtube.com While the benzylic carbocation that would be formed from 4-bromobenzyl halide is stabilized by resonance, the primary nature of the substrate still strongly favors the SN2 pathway, especially with a strong nucleophile like an alkoxide. khanacademy.org
Table 1: Comparison of SN1 and SN2 Mechanisms in Ether Synthesis
| Feature | SN1 Mechanism | SN2 Mechanism |
|---|---|---|
| Kinetics | First-order rate law: Rate = k[Substrate] | Second-order rate law: Rate = k[Substrate][Nucleophile] |
| Mechanism | Two steps, involves a carbocation intermediate | One concerted step, involves a transition state |
| Substrate | Favored for 3° > 2° substrates | Favored for Methyl > 1° > 2° substrates |
| Nucleophile | Weak nucleophiles are effective | Requires a strong nucleophile |
| Stereochemistry | Racemization (mixture of inversion and retention) | Complete inversion of stereochemistry |
| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |
In O-alkylation reactions proceeding via an SN2 mechanism, the nature of the leaving group on the electrophile (e.g., 4-bromobenzyl halide) significantly influences the reaction rate. A good leaving group is a species that can stabilize the negative charge it acquires after departing. wikipedia.org This ability generally correlates with the weakness of the group as a base. ntu.ac.uk
For halide leaving groups, the reactivity order in SN2 reactions is I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is directly related to the strength of the corresponding hydrohalic acid; HI is the strongest acid, making iodide the most stable anion and thus the best leaving group. wikipedia.org Sulfonate esters, such as tosylates (TsO⁻) and mesylates (MsO⁻), are even better leaving groups than halides because their negative charge is extensively delocalized through resonance. nih.gov
Computational studies on similar SN2/E2 systems have shown that changing the leaving group from Cl to I leads to a monotonic decrease in the activation barriers for both substitution and elimination pathways. researchgate.netmdpi.com This is attributed to the formation of looser transition state structures with the better leaving group. mdpi.com Therefore, in the synthesis of this compound, using 4-bromobenzyl iodide would be expected to result in a faster reaction rate compared to using 4-bromobenzyl chloride, assuming all other conditions are identical.
Table 2: Relative Reactivity of Common Leaving Groups in SN2 Reactions
| Leaving Group | Formula | Conjugate Acid | pKa of Conjugate Acid | Relative Rate |
|---|---|---|---|---|
| Iodide | I⁻ | HI | -10 | ~30,000 |
| Bromide | Br⁻ | HBr | -9 | ~10,000 |
| Chloride | Cl⁻ | HCl | -7 | ~200 |
| Fluoride | F⁻ | HF | 3.2 | ~1 |
The stereochemistry of a nucleophilic substitution reaction is a key indicator of its underlying mechanism. chemicalnote.com The SN2 reaction proceeds via a backside attack, where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. wikipedia.org This concerted process leads to an inversion of the stereochemical configuration at the reaction center, often referred to as a Walden inversion. youtube.com If a chiral precursor, such as (R)-furfuryl alcohol, were used to form the alkoxide, and it reacted with an achiral partner like 4-bromobenzyl bromide, the chirality of the furfuryl portion would be retained. However, if a chiral benzylic halide were used, its stereocenter would be inverted.
In contrast, the SN1 mechanism involves the formation of a planar, achiral carbocation intermediate after the leaving group departs. masterorganicchemistry.com The incoming nucleophile can then attack this flat intermediate from either face with roughly equal probability. chemicalnote.comyoutube.com This results in a mixture of products with both retention and inversion of the original configuration, leading to a racemic or nearly racemic mixture if the starting material was enantiomerically pure. chemicalnote.com Since the synthesis of this compound from its typical precursors (furfuryl alcohol and 4-bromobenzyl bromide) proceeds via an SN2 reaction at a primary, achiral carbon, stereochemical inversion is not observable in the final product. masterorganicchemistry.com
Electrophilic Addition Pathways in Furan (B31954) Ring Functionalization
The furan ring is an electron-rich aromatic heterocycle, making it susceptible to attack by electrophiles. chemicalbook.com However, its aromatic character is weaker than that of benzene, with a lower resonance energy. chemicalbook.com This reduced aromaticity makes furan more reactive and also prone to undergoing addition reactions, not just substitution. pearson.comalmerja.com
Electrophilic attack on the furan ring preferentially occurs at the C2 (α) position. chemicalbook.com This regioselectivity is due to the greater stabilization of the cationic intermediate formed when the electrophile adds to C2 compared to C3. The positive charge in the C2-adduct can be delocalized over three resonance structures, including one where the oxygen atom bears the positive charge, whereas the C3-adduct intermediate has only two resonance structures. chemicalbook.com Common electrophilic reactions for furan include halogenation, nitration, and acylation, although these often require mild conditions to avoid polymerization or ring-opening, which can be triggered by the strong acids often used in these reactions. pharmaguideline.comslideshare.net For example, the reaction of furan with bromine in a non-hydroxylic solvent can lead to polybromination, but in methanol, a 1,4-addition of bromine and methanol occurs. almerja.com
The regioselectivity of electrophilic attack on substituted furans, such as this compound, is directed by the existing substituents. The ether linkage at the 2-position is an activating, ortho-para directing group. However, since the furan ring is already highly activated, electrophilic substitution would be strongly directed to the vacant C5 position.
Furan and its derivatives can also participate as the 4π component in cycloaddition reactions, such as the Diels-Alder reaction. pearson.com The reduced aromaticity of furan allows it to behave like a conjugated diene. pearson.com These reactions can exhibit high levels of regioselectivity and stereoselectivity. For instance, the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene (in this case, the furan double bond), can proceed with high stereoselectivity, often exclusively forming the exo-configured oxetane product. nih.gov Similarly, metalloradical cyclization reactions have been used to synthesize polysubstituted furans with complete regioselectivity. nih.gov The functionalization of furan derivatives can also be achieved with high stereocontrol using organocatalysis, allowing for remote functionalization with excellent enantioselectivity. researchgate.netchinesechemsoc.org
Radical Reaction Pathways in Ether Formation and Cleavage
While less common for synthesis, radical pathways can be involved in both the formation and cleavage of benzyl (B1604629) furfuryl ethers. The C-H bonds at the benzylic position are relatively weak and susceptible to homolytic cleavage to form a resonance-stabilized benzyl radical. researchgate.netrsc.org
Radical Formation: The addition of a benzyl radical, generated from a toluene derivative, to an electron-deficient olefin is a known C-C bond-forming reaction. researchgate.net A similar radical addition mechanism could potentially form the C-O bond of an ether, though ionic pathways are far more prevalent for this transformation.
Radical Cleavage: The ether linkage, particularly the benzylic C-O bond, is susceptible to cleavage under radical conditions. This can be achieved through various methods:
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or oxoammonium salts can effect the cleavage of benzyl ethers. organic-chemistry.orgresearchgate.net The mechanism is thought to involve a hydride abstraction from the benzylic carbon, forming a benzylic cation that is then trapped by a nucleophile, or a single-electron transfer process. Some oxidative deprotections using nitroxyl radicals proceed via H-abstraction to give a benzylic radical. researchgate.net
Hydrogenolysis: Catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source (H₂ gas or a transfer agent like 1,4-cyclohexadiene), is a standard method for cleaving benzyl ethers. organic-chemistry.org This reaction proceeds via cleavage of the benzylic C-O bond to yield the corresponding alcohol and toluene. This method is generally mild but is incompatible with other reducible functional groups like alkenes or alkynes. organic-chemistry.org
Dissolving Metal Reduction: Reductive cleavage can also be achieved using dissolving metals, such as sodium in liquid ammonia.
Transition State Analysis in Key Synthetic Steps
The key synthetic step for forming this compound via the Williamson synthesis is the SN2 reaction. The transition state of this reaction is a central concept in understanding its kinetics and stereochemistry. In the SN2 transition state, the nucleophile (furfuryl alkoxide) and the leaving group (bromide) are both partially bonded to the central carbon atom (the benzylic carbon). chemicalnote.com This arrangement results in a trigonal bipyramidal geometry around the carbon, with the incoming and outgoing groups occupying the axial positions.
The energy of this transition state determines the activation energy and thus the rate of the reaction. Several factors influence its stability:
Steric Hindrance: Bulky groups on or near the central carbon raise the energy of the transition state by increasing steric strain, which is why SN2 reactions are fastest for methyl and primary substrates. masterorganicchemistry.comchemicalnote.com
Leaving Group Ability: A better leaving group (like I⁻ vs. Cl⁻) is more weakly bonded in the transition state and can better accommodate the developing negative charge, thus lowering the transition state energy. mdpi.com
Nucleophile Strength: A stronger, more reactive nucleophile will lead to a more reactant-like, lower-energy transition state.
Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are ideal for SN2 reactions because they can solvate the cation of the alkoxide salt without strongly solvating and deactivating the nucleophilic anion. jk-sci.com
Computational studies allow for the detailed analysis of these transition states, providing insights into bond lengths, bond angles, and energy barriers, which helps to rationalize observed reactivity and selectivity. researchgate.net
Influence of Catalysis on Reaction Pathways and Selectivity
Catalysis plays a pivotal role in directing the synthesis and subsequent transformations of this compound. The choice of catalyst can significantly influence the reaction mechanism, leading to different products or favoring a specific isomer. Both acid catalysts and transition metal catalysts can be employed, each offering distinct mechanistic pathways.
The nature of the active sites on a catalyst surface is a critical determinant of reaction selectivity in the synthesis of ethers from furfuryl alcohol. The etherification of furfuryl alcohol with an alcohol like 4-bromobenzyl alcohol can proceed through different mechanisms depending on the type of acid sites present on the catalyst.
Brønsted vs. Lewis Acidity:
Brønsted acid catalysts , such as montmorillonite (B579905) K10, facilitate etherification by protonating the hydroxyl group of furfuryl alcohol. nih.gov This enhances its leaving group ability, allowing for nucleophilic attack by 4-bromobenzyl alcohol.
Lewis acid catalysts , on the other hand, can coordinate with the oxygen atom of the hydroxyl group, similarly activating it for nucleophilic substitution. The interplay between Brønsted and Lewis acidity can influence the reaction pathway and the formation of side products. researchgate.net
Studies on the etherification of furfuryl alcohol with ethanol (B145695) have shown that catalysts with strong Brønsted acidity can promote the formation of ethyl furfuryl ether. nih.gov For instance, montmorillonite K10, a clay mineral with Brønsted acid sites, has been shown to be effective for this transformation. nih.gov The catalytic performance of different clay minerals in this reaction was found to correlate with their Brønsted acidities. nih.gov
In the context of synthesizing this compound, a catalyst with well-defined active sites would be crucial to favor the desired etherification reaction over potential side reactions, such as polymerization of furfuryl alcohol, which is known to occur under acidic conditions. researchgate.net The selection of a catalyst with appropriate pore size and acid site density can help to control the access of reactants to the active sites and suppress unwanted oligomerization.
Table 1: Comparison of Catalyst Types and Their Active Sites in Furfuryl Alcohol Etherification
| Catalyst Type | Primary Active Sites | Proposed Role in Etherification | Potential Side Reactions |
| Zeolites (e.g., ZSM-5) | Brønsted and Lewis Acid Sites | Activation of the hydroxyl group of furfuryl alcohol for nucleophilic attack. | Polymerization of furfuryl alcohol, formation of levulinates. researchgate.net |
| Clay Minerals (e.g., Montmorillonite K10) | Brønsted Acid Sites | Protonation of the hydroxyl group, enhancing its leaving group ability. nih.gov | Dehydration and polymerization. |
| Heteropolyacids | Strong Brønsted Acid Sites | Efficiently catalyzes the etherification to form products like ethyl furfuryl ether. researchgate.net | Can lead to byproducts if not controlled. |
In transition metal-catalyzed reactions, particularly those involving palladium, co-catalysts and ligands are instrumental in dictating the reaction mechanism and, consequently, the selectivity. While direct palladium-catalyzed synthesis of this compound is not extensively documented, insights can be drawn from analogous cross-coupling reactions involving aryl bromides. rsc.orgbohrium.com
A plausible, though less common, pathway for the formation of this compound could involve a palladium-catalyzed cross-coupling reaction. In such a scenario, ligands coordinated to the palladium center would play a critical role.
The Role of Ligands in Palladium Catalysis:
The properties of ligands, such as their steric bulk and electronic characteristics, can significantly influence the chemoselectivity of palladium-catalyzed coupling reactions. rsc.orgbohrium.com In a hypothetical cross-coupling reaction to form the ether, the ligand would be involved in several key steps of the catalytic cycle:
Oxidative Addition: The ligand influences the rate and selectivity of the oxidative addition of 4-bromobenzyl bromide to the Pd(0) center.
Transmetalation/Nucleophilic Attack: The ligand environment around the palladium atom affects the subsequent reaction with the furfuryl alcohol-derived nucleophile.
Reductive Elimination: The nature of the ligand dictates the ease with which the final product, this compound, is eliminated from the palladium center, regenerating the active catalyst.
Different types of phosphine (B1218219) ligands, such as triarylphosphines, Buchwald-type phosphines, and N-heterocyclic carbenes (NHCs), have been shown to modulate the selectivity in various palladium-catalyzed reactions. rsc.orgbohrium.comresearchgate.net The choice of ligand can be critical in preventing side reactions, such as homo-coupling or reduction of the aryl bromide.
The Role of Co-Catalysts:
Co-catalysts, often bases, are essential in many palladium-catalyzed reactions. In the context of ether synthesis, a base would be required to deprotonate the furfuryl alcohol, generating the corresponding alkoxide, which is a more potent nucleophile. The strength and nature of the base can influence the reaction rate and equilibrium.
Furthermore, in some catalytic systems, co-doping with another metal can create synergistic effects that enhance catalytic activity and selectivity. For example, in the hydrogenation of furfural (B47365) to furfuryl alcohol, the addition of cobalt to a Cu/CaO catalyst was found to fine-tune the acidic and basic sites, thereby boosting the yield of the desired alcohol and suppressing the formation of byproducts. nih.gov This principle of synergistic catalysis through co-doping could potentially be applied to control the selectivity in reactions involving this compound and its precursors.
Table 2: Potential Roles of Ligands and Co-Catalysts in a Hypothetical Palladium-Catalyzed Synthesis
| Component | Type | Mechanistic Role | Impact on Selectivity |
| Ligand | Phosphines, N-Heterocyclic Carbenes | Stabilizes the palladium catalyst, influences oxidative addition and reductive elimination rates. rsc.org | Controls chemoselectivity by modulating the electronic and steric environment of the metal center. |
| Co-Catalyst (Base) | Carbonates, Phosphates | Deprotonates furfuryl alcohol to form the active nucleophile. | Affects the concentration of the active nucleophile and can influence the overall reaction rate. |
| Co-Catalyst (Metal) | Transition Metals | Can create synergistic effects with the primary catalyst, modifying active sites. nih.gov | Can enhance selectivity towards the desired product by altering reaction pathways. |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromobenzyl Furfuryl Ether
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 4-Bromobenzyl furfuryl ether in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, a complete and unambiguous assignment of all atoms in the molecule can be achieved.
The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum is characterized by distinct signals corresponding to the protons of the 4-bromobenzyl group and the furfuryl moiety.
The key features of the predicted ¹H NMR spectrum are:
Aromatic Protons (4-bromobenzyl ring): The para-substituted benzene (B151609) ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the bromine atom (H-2' and H-6') are chemically equivalent, as are the protons meta to the bromine (H-3' and H-5'). They appear as two doublets in the aromatic region, typically between δ 7.2 and 7.5 ppm.
Methylene (B1212753) Protons (-CH₂-): Two sets of methylene protons are present. The benzylic protons (-O-CH₂-Ar) and the furfuryl methylene protons (-O-CH₂-furan) are key to connecting the two ring systems. They are expected to appear as sharp singlets, typically in the range of δ 4.4-4.6 ppm.
Furan (B31954) Ring Protons: The three protons on the furan ring exhibit distinct chemical shifts due to the influence of the ring oxygen and the ether linkage. The proton at the C5 position (adjacent to the oxygen) is expected to be the most downfield, followed by the proton at C3, and finally the proton at C4. These protons show characteristic coupling patterns (doublet of doublets, triplet, etc.).
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
s = singlet, d = doublet, dd = doublet of doublets
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. In proton-decoupled mode, each unique carbon atom appears as a single line, allowing for a direct count of non-equivalent carbons. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
The predicted ¹³C NMR spectrum would display signals for all 12 carbon atoms:
Aromatic Carbons: Six signals are expected for the 4-bromobenzyl ring. The carbon attached to the bromine (C-4') will be significantly shifted, while the other carbons will appear in the typical aromatic region (δ 120-140 ppm). The quaternary carbon (C-1') will generally have a lower intensity.
Methylene Carbons: The two methylene carbons (-O-CH₂-Ar and -O-CH₂-furan) will appear in the δ 65-75 ppm range, typical for sp³ carbons attached to an oxygen atom.
Furan Carbons: Four distinct signals are expected for the furan ring carbons. The carbons adjacent to the ring oxygen (C-2 and C-5) appear at lower field (downfield) compared to the other two carbons (C-3 and C-4). The C-2 carbon, being substituted, will be a quaternary carbon with a lower signal intensity.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
To confirm the assignments made from 1D NMR and to definitively establish the connectivity of the molecule, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). It would confirm the coupling between H-2'/H-6' and H-3'/H-5' on the aromatic ring, and the couplings between H-3, H-4, and H-5 on the furan ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each protonated carbon by linking the data from the ¹H and ¹³C spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals correlations between protons that are close in space, regardless of whether they are bonded. It can be used to confirm the spatial proximity of the methylene bridge protons to the protons on both the furan and the bromobenzyl rings.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns upon ionization.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound. For this compound (C₁₂H₁₁BrO₂), HRMS would distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The presence of bromine is easily identified by the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).
Table 3: Predicted HRMS Data for this compound
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion or a specific fragment ion and subjecting it to further fragmentation. This provides detailed information about the structure of the parent ion and confirms the connectivity of the molecule.
For this compound, the fragmentation pattern is expected to be dominated by cleavage at the ether linkages, which are the weakest points in the structure. Key fragmentation pathways would include:
Formation of the 4-bromobenzyl cation: Cleavage of the C-O bond can generate the stable 4-bromobenzyl cation (m/z 169/171). This would be a very prominent peak.
Formation of the furfuryl cation: Alternatively, cleavage can lead to the formation of the furfuryl cation (m/z 81).
Formation of the 4-bromotropylium ion: Rearrangement of the 4-bromobenzyl cation can lead to the formation of the 4-bromotropylium ion, also at m/z 169/171.
By analyzing these characteristic fragments, the presence of both the 4-bromobenzyl and the furfuryl units, connected by an ether linkage, can be unequivocally confirmed.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Expected Infrared (IR) Absorption Bands:
The IR spectrum of this compound is expected to be dominated by bands corresponding to the vibrations of the aromatic rings and the C-O-C ether linkage.
Aromatic C-H Stretching: Vibrations of the C-H bonds on both the bromophenyl and furan rings are anticipated in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: The methylene (-CH₂-) bridges will exhibit symmetric and asymmetric stretching vibrations typically found between 2950 and 2850 cm⁻¹.
C=C Stretching (Aromatic): The stretching of the carbon-carbon double bonds within the benzene and furan rings will give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.
C-O-C Ether Stretching: The most characteristic feature of an ether is the strong, asymmetric C-O-C stretching band, which for aryl alkyl ethers like this compound, is expected to appear in the 1275-1200 cm⁻¹ range. A corresponding symmetric stretching vibration would be weaker and appear at a lower frequency.
C-Br Stretching: The vibration of the carbon-bromine bond in the 4-bromophenyl group is expected to produce a moderate to strong absorption in the far-infrared region, typically between 600 and 500 cm⁻¹.
Out-of-Plane C-H Bending: The substitution pattern of the aromatic rings can be inferred from the out-of-plane C-H bending vibrations. The 1,4-disubstituted (para) benzene ring is expected to show a strong band in the 850-800 cm⁻¹ region.
Expected Raman Scattering Peaks:
Raman spectroscopy, which relies on changes in polarizability during molecular vibrations, provides complementary information.
Symmetric Aromatic Ring Breathing: A strong, sharp band corresponding to the symmetric "breathing" mode of the para-substituted benzene ring is a characteristic feature in the Raman spectrum, often appearing around 800 cm⁻¹.
Furan Ring Vibrations: The furan ring has several characteristic Raman active modes. For instance, furfural (B47365) exhibits distinct Raman shifts at approximately 1366, 1393, 1474, and 1670 cm⁻¹, which are primarily associated with C-O and C=C vibrations within the ring researchgate.netresearchgate.net. Similar vibrations are expected for the furfuryl moiety in this compound.
C-Br Stretching: While also IR active, the C-Br stretch is often observable in the Raman spectrum as well, providing confirmatory evidence of the bromine substituent.
A hypothetical data table summarizing the expected key vibrational frequencies for this compound is presented below, based on data from analogous compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Functional Group |
| Aromatic C-H Stretch | 3100-3000 (weak to medium) | 3100-3000 (medium) | Bromophenyl, Furan |
| Aliphatic C-H Stretch | 2950-2850 (medium) | 2950-2850 (medium) | -CH₂- |
| C=C Aromatic Stretch | 1600-1450 (medium, multiple) | 1600-1450 (strong, multiple) | Bromophenyl, Furan |
| Asymmetric C-O-C Ether Stretch | 1275-1200 (strong) | Weak | Ether Linkage |
| Symmetric Ring Breathing (p-sub) | Weak | ~800 (strong) | 4-Bromophenyl |
| Out-of-Plane C-H Bend (p-sub) | 850-800 (strong) | Weak | 4-Bromophenyl |
| C-Br Stretch | 600-500 (medium to strong) | 600-500 (medium) | 4-Bromophenyl |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported, analysis of related structures provides a strong basis for predicting its solid-state conformation and packing.
Studies on highly hindered benzyl (B1604629) ethers have shown that they often adopt a synclinal (sc) or, in very hindered cases, a syn-periplanar (sp) conformation nih.gov. For this compound, it is plausible that the molecule will adopt a conformation that minimizes steric hindrance between the two aromatic rings. This could involve a staggered arrangement of the benzyl and furfuryl groups relative to the central ether oxygen.
The crystal packing is likely to be influenced by weak intermolecular interactions, such as C-H···π interactions between the methylene protons and the aromatic rings of neighboring molecules, and potentially halogen bonding involving the bromine atom. The crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, for example, shows Br···Br interactions that influence the crystal packing uzh.chresearchgate.net.
A hypothetical table of crystallographic parameters, based on what might be expected for a compound of this nature, is provided below.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (common for organic molecules) |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-25 |
| β (°) | 90-105 (for monoclinic) |
| V (ų) | 1500-2500 |
| Z (molecules per cell) | 4 or 8 |
| Calculated Density (g/cm³) | 1.4-1.6 |
Application of Advanced Spectroscopic Methodologies for Process Monitoring and Reaction Optimization
The synthesis of this compound, likely proceeding through a Williamson ether synthesis or a related pathway, can be significantly enhanced through the use of Process Analytical Technology (PAT) wvu.edu. In-situ spectroscopic techniques such as FTIR and Raman spectroscopy are particularly well-suited for real-time monitoring of such reactions, offering numerous advantages over traditional offline analysis. europeanpharmaceuticalreview.com
Real-Time Reaction Monitoring:
By inserting a probe directly into the reaction vessel, the progress of the etherification can be continuously tracked. For example, in a Williamson synthesis involving the reaction of 4-bromobenzyl halide with furfuryl alcohol in the presence of a base, FTIR spectroscopy could monitor the disappearance of the broad O-H stretching band of the alcohol reactant and the simultaneous appearance of the characteristic C-O-C ether band of the product. youtube.com
Similarly, Raman spectroscopy can be employed to monitor the reaction. A quantitative Raman spectroscopy method has been successfully used to monitor a heterogeneous etherification reaction, allowing for the determination of the reaction endpoint with high accuracy. researchgate.net This technique can track the consumption of reactants and the formation of the ether product by monitoring the intensities of their characteristic Raman peaks over time.
Benefits for Reaction Optimization:
The real-time data provided by these spectroscopic methods enables a deeper understanding of the reaction kinetics and mechanism. rsc.org This information is crucial for optimizing various reaction parameters:
Reaction Endpoint Determination: Precise identification of when the reaction has reached completion, preventing unnecessary heating or extended reaction times, which can lead to byproduct formation and reduced yield.
Kinetic Studies: The rate of product formation can be accurately measured under different conditions (e.g., temperature, catalyst loading, reactant concentration), facilitating the development of a robust and efficient process. open-raman.org
Intermediate Detection: In some cases, unstable intermediates can be detected, providing valuable mechanistic insights that are not accessible through offline methods.
Process Control: The data from in-situ spectroscopy can be used to implement automated control strategies, ensuring consistent product quality and improving process safety.
The application of in-situ spectroscopy for monitoring ether synthesis is a powerful tool for accelerating process development and ensuring the efficient and reliable production of this compound and other valuable chemical entities.
Computational Chemistry and Theoretical Studies on 4 Bromobenzyl Furfuryl Ether
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. unige.ch It is particularly effective for calculating molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost. nih.gov
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-bromobenzyl furfuryl ether, which has several rotatable single bonds (C-O-C), multiple conformations are possible. Conformational analysis involves identifying the various stable conformers and determining their relative energies.
Studies on related molecules like furfural (B47365) and furfuryl derivatives show that the orientation of substituents relative to the furan (B31954) ring is crucial for stability. scielo.brresearchgate.netscielo.br Similarly, the rotation around the benzyl (B1604629) C-O bond is a key factor. researchgate.net A full conformational analysis of this compound would involve systematically rotating the dihedral angles around the ether oxygen and identifying the lowest energy structures. The most stable conformer would likely balance steric hindrance and favorable electronic interactions.
Below is a table of illustrative geometrical parameters for a plausible, optimized low-energy conformer of this compound, derived from DFT calculations on analogous structures. unige.chglobalresearchonline.net
Table 1: Illustrative Optimized Geometrical Parameters for this compound Calculated at a representative DFT level (e.g., B3LYP/6-31G(d)).
| Parameter | Bond/Angle | Illustrative Value |
| Bond Lengths (Å) | ||
| C(aromatic)-Br | 1.91 | |
| C(aromatic)-C(benzyl) | 1.51 | |
| C(benzyl)-O | 1.43 | |
| O-C(furfuryl) | 1.42 | |
| C(furfuryl)-C(furan) | 1.50 | |
| C=C (furan) | 1.36 | |
| C-O (furan) | 1.37 | |
| Bond Angles (º) | ||
| C(benzyl)-O-C(furfuryl) | 112.5 | |
| C(aromatic)-C(benzyl)-O | 109.8 | |
| O-C(furfuryl)-C(furan) | 110.1 | |
| Dihedral Angles (º) | ||
| C(aromatic)-C(benzyl)-O-C(furfuryl) | 178.5 (anti) | |
| C(benzyl)-O-C(furfuryl)-C(furan) | -85.0 (gauche) |
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com The difference in energy between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. schrodinger.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich furan and bromophenyl rings, while the LUMO would likely be distributed over the aromatic systems. The HOMO-LUMO gap can be calculated using DFT methods. schrodinger.comnih.gov
Table 2: Illustrative Frontier Molecular Orbital Properties Based on DFT calculations of structurally similar aromatic ethers.
| Parameter | Illustrative Energy (eV) | Implication for Reactivity |
| HOMO Energy | -5.85 researchgate.net | Indicates regions susceptible to electrophilic attack (e.g., furan ring). |
| LUMO Energy | -0.95 researchgate.net | Indicates regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | 4.90 | Suggests moderate chemical stability. asianpubs.org |
DFT calculations are a reliable tool for predicting various spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. nih.gov
NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, coupled with DFT, can predict ¹H and ¹³C NMR chemical shifts with good accuracy, often helping to assign complex spectra. globalresearchonline.netliverpool.ac.ukacs.orgscielo.br
Vibrational Frequencies: Calculations can produce the theoretical infrared (IR) and Raman spectra. The calculated frequencies correspond to the normal modes of vibration of the molecule. While there is a systematic overestimation, applying a scaling factor typically yields excellent agreement with experimental data. researchgate.netacs.orgresearchgate.net For this compound, characteristic peaks would include C-O-C ether stretches, aromatic C-H and C=C stretches, and the C-Br stretch.
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which can be used to simulate a UV-Vis absorption spectrum. globalresearchonline.netchemrxiv.org The main absorption bands for this molecule would be expected to arise from π→π* transitions within the furan and bromophenyl rings. globalresearchonline.net
Table 3: Illustrative Comparison of Calculated vs. Experimental Spectroscopic Data for a Furan Derivative (2-Methylfuran) Demonstrates the typical accuracy of DFT predictions. globalresearchonline.net
| Spectroscopic Data | Calculated Value | Experimental Value |
| ¹H NMR (ppm) | ||
| H3 | 6.25 | |
| H4 | 7.20 | |
| Vibrational Freq. (cm⁻¹) | ||
| C=C stretch | 1525 | |
| Ring stretch | 1410 | |
| UV-Vis λmax (nm) | 215 | 216 |
Quantum Chemical Calculations for Reaction Pathway Elucidation and Energetics
Beyond static properties, computational chemistry can map out the entire pathway of a chemical reaction, providing critical information on mechanisms and feasibility.
A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). Locating the geometry of this TS and calculating its energy relative to the reactants gives the activation energy (Ea), which is the primary determinant of the reaction rate. Computationally, a TS is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.net
For this compound, a relevant reaction to study would be the acid-catalyzed cleavage of one of the ether C-O bonds. acs.orgscipost.orgscipost.org DFT calculations could model the protonation of the ether oxygen, followed by nucleophilic attack or rearrangement, to identify the key transition state and its associated activation energy. Studies on similar ether cleavages have shown activation energies in the range of 5-30 kcal/mol, depending on the catalyst and conditions. nih.govfrontiersin.org
Table 4: Illustrative Energetics for a Hypothetical Ether Cleavage Reaction Based on DFT studies of base-catalyzed β-O-4 ether linkage cleavage. nih.gov
| Parameter | Illustrative Value (kcal/mol) | Description |
| Activation Energy (ΔG‡) | 11.9 nih.gov | The free energy barrier that must be overcome for the reaction to proceed. |
| Imaginary Frequency | -450 cm⁻¹ | Confirms the structure is a true transition state. The negative sign indicates a saddle point. |
By calculating the energies of all species involved in a reaction (reactants, intermediates, transition states, and products), a complete reaction energy profile can be constructed. This allows for the determination of key thermodynamic quantities like the enthalpy of reaction (ΔH) and the Gibbs free energy of reaction (ΔG). researchgate.net
A negative ΔG indicates a spontaneous (exergonic) process, while a positive ΔG indicates a non-spontaneous (endergonic) one. researchgate.net For a potential degradation pathway of this compound, these calculations would reveal the thermodynamic stability of the molecule and predict whether its decomposition into products like 4-bromobenzyl alcohol and furfural derivatives is favorable. Studies on the cleavage of lignin (B12514952) model compounds show that such reactions are typically exergonic. nih.gov
Table 5: Illustrative Thermodynamic Data for a Hypothetical Ether Cleavage Reaction Based on DFT studies of base-catalyzed β-O-4 ether linkage cleavage. nih.gov
| Thermodynamic Parameter | Illustrative Value (kcal/mol) | Implication |
| Enthalpy of Reaction (ΔH) | -27.5 | The reaction is predicted to be strongly exothermic, releasing heat. |
| Gibbs Free Energy of Reaction (ΔG) | -24.9 nih.gov | The reaction is predicted to be spontaneous under standard conditions. |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. asianpubs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape of flexible molecules like this compound and the significant influence of the surrounding solvent environment on its structure and dynamics. scielo.brrsc.org While specific MD studies on this compound are not prevalent in the literature, the principles can be applied based on studies of analogous flexible ether compounds. scielo.brmdpi.com
The key flexible region in this compound is the ether linkage (-CH₂-O-CH₂-), which allows for considerable rotational freedom. The orientation of the 4-bromobenzyl and furfuryl groups relative to each other is dictated by a complex interplay of steric hindrance and electronic interactions, which can be profoundly affected by the solvent. usp.br
Conformational Flexibility: The flexibility of this compound arises from the rotation around the C-O-C and C-C single bonds of the ether bridge. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them. biorxiv.org The molecule likely exists as an ensemble of different conformers in solution, with the population of each state determined by its relative free energy. acs.org The bulky bromophenyl and furan rings will sterically influence the range of accessible conformations.
| Solvent Type | Dominant Interactions | Expected Effect on Conformation |
|---|---|---|
| Polar Protic (e.g., Water, Ethanol) | Hydrogen bonding with ether oxygen, dipole-dipole interactions. | Stabilization of more extended or open conformations that maximize solvent exposure of the polar ether group. |
| Polar Aprotic (e.g., DMSO, Acetonitrile) | Strong dipole-dipole interactions. | Stabilization of conformers with a high overall dipole moment. |
| Nonpolar (e.g., Hexane, Chloroform) | Van der Waals forces, intramolecular interactions (e.g., π-π stacking if sterically feasible). | Preference for more compact or folded conformations to minimize unfavorable interactions with the solvent. |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability
For this compound, NBO analysis can elucidate several key intramolecular interactions:
Lone Pair Delocalization: The two lone pairs on the ether oxygen atom are significant electron donors. They can engage in hyperconjugative interactions by donating electron density to the antibonding (σ*) orbitals of adjacent C-C and C-H bonds. This delocalization stabilizes the molecule.
Aromatic and Heterocyclic Ring Interactions: Electron density from the π-orbitals of the furan and bromophenyl rings can interact with adjacent antibonding orbitals. Furthermore, the lone pair on the furan ring's oxygen atom can participate in delocalization within the heterocyclic system.
Influence of the Bromine Atom: The bromine atom influences the electronic structure through both inductive and hyperconjugative effects. Lone pairs on the bromine atom can donate to antibonding orbitals in the phenyl ring.
| Donor Orbital (i) | Acceptor Orbital (j) | Interaction Type | Predicted Stabilization Energy E(2) (kcal/mol) | Significance |
|---|---|---|---|---|
| n(Oether) | σ(Cbenzyl-Cring) | Lone Pair → Antibond | Moderate | Stabilizes the ether linkage conformation. |
| n(Oether) | σ(Cfurfuryl-Cring) | Lone Pair → Antibond | Moderate | Contributes to molecular stability. |
| π(Cphenyl-Cphenyl) | σ(Cbenzyl-H) | π → σ | Low to Moderate | Delocalization from the phenyl ring. |
| π(Cfuran-Cfuran) | σ(Cfurfuryl-H) | π → σ | Low to Moderate | Delocalization from the furan ring. |
| n(Br) | π(Cphenyl-Cphenyl) | Lone Pair → π | Low | Electron donation from bromine to the aromatic ring. |
These delocalization events collectively contribute to the molecule's electronic stability and influence its conformational preferences and reactivity. researchgate.netmaterialsciencejournal.org
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the charge distribution on the surface of a molecule. ymerdigital.com It provides a visual guide to the electrophilic and nucleophilic sites within a molecule, thereby predicting its reactivity and intermolecular interaction patterns. researchgate.net The MEP map is color-coded: regions of negative potential (electron-rich) are typically shown in red and are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are shown in blue and are prone to nucleophilic attack. ymerdigital.comresearchgate.net
For this compound, the MEP map would reveal distinct reactive regions:
Negative Potential Regions (Nucleophilic Sites): The most negative potential is expected to be localized on the ether oxygen atom due to its high electronegativity and lone pairs of electrons. researchgate.net The oxygen atom within the furan ring and the π-electron clouds of both the furan and bromophenyl rings also represent areas of negative potential, making them attractive sites for electrophiles or hydrogen bond donors. ymerdigital.comresearchgate.net
Positive Potential Regions (Electrophilic Sites): The hydrogen atoms attached to the aromatic and furan rings will exhibit positive potential, making them potential hydrogen bond donor sites. A significant region of positive electrostatic potential, known as a sigma-hole (σ-hole), is predicted to exist on the bromine atom along the extension of the C-Br covalent bond. researchgate.netmdpi.com This electron-deficient region makes the bromine atom a potential halogen bond donor, allowing it to interact favorably with nucleophiles or Lewis bases. mdpi-res.com
| Molecular Region | Predicted MEP Value | Color on Map | Reactivity Implication |
|---|---|---|---|
| Ether Oxygen Atom | Strongly Negative | Red | Primary site for electrophilic attack and hydrogen bond acceptance. |
| Furan Ring (π-system and Oxygen) | Negative | Yellow/Orange | Site for electrophilic attack and intermolecular interactions. asianpubs.orgresearchgate.net |
| Bromophenyl Ring (π-system) | Negative | Yellow/Orange | Site for electrophilic interactions. |
| Aromatic and Furfuryl Hydrogens | Positive | Green/Light Blue | Sites for nucleophilic interaction and hydrogen bond donation. |
| Bromine Atom (along C-Br axis) | Positive (σ-hole) | Blue | Site for halogen bonding with electron donors (nucleophiles). researchgate.net |
The MEP map thus provides a comprehensive picture of the molecule's reactivity, highlighting the ether oxygen as the primary nucleophilic center and the bromine's σ-hole as a key site for directional noncovalent interactions. researchgate.netresearchgate.net
Chemical Reactivity and Derivatization Pathways of 4 Bromobenzyl Furfuryl Ether
Reactions of the Benzyl (B1604629) Ether Moiety
The benzyl ether portion of the molecule is prone to reactions involving the cleavage of the ether linkage and transformations at the benzylic carbon.
Ethers are generally stable, but they can be cleaved under strongly acidic conditions. libretexts.orgwikipedia.orgkhanacademy.org The cleavage of benzyl ethers, such as the one in 4-bromobenzyl furfuryl ether, by strong acids like HBr or HI typically proceeds through either an S(_N)1 or S(_N)2 mechanism. libretexts.orgwikipedia.org
The reaction is initiated by the protonation of the ether oxygen by the strong acid, which creates a good leaving group. khanacademy.orgfiveable.me In the case of this compound, the presence of the benzyl group favors an S(_N)1 pathway due to the stability of the resulting benzylic carbocation. libretexts.orgwikipedia.org The stability of this carbocation facilitates the cleavage of the C-O bond. wikipedia.org Consequently, the reaction of this compound with a strong acid like HBr would be expected to yield 4-bromobenzyl bromide and furfuryl alcohol.
Table 1: Expected Products from Acidic Cleavage of this compound
| Reactant | Reagent | Expected Products | Mechanism |
| This compound | HBr (excess) | 4-Bromobenzyl bromide, Furfuryl alcohol | S(_N)1 |
Functional Group Transformations at the Benzylic Position
The benzylic carbon in the 4-bromobenzyl group is susceptible to oxidation. wikipedia.orgmasterorganicchemistry.comucalgary.ca Strong oxidizing agents like potassium permanganate (KMnO(_4)) can oxidize the benzylic C-H bonds. wikipedia.orgchemistrysteps.comlibretexts.org For a benzyl ether, this oxidation can lead to the formation of the corresponding benzoate ester. rsc.orgorganic-chemistry.org For instance, the oxidation of benzyl ethers can be achieved using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or a Cu(_2)O/C(_3)N(_4) catalyst with TBHP. rsc.orgcdnsciencepub.com These reactions proceed by targeting the benzylic C-H bonds. masterorganicchemistry.com
In the context of this compound, selective oxidation at the benzylic position would be expected to yield 4-bromobenzyl furfuryl ester. This transformation highlights the reactivity of the benzylic position, which is enhanced by the adjacent aromatic ring. ucalgary.ca
Table 2: Potential Oxidation Products at the Benzylic Position
| Reactant | Oxidizing Agent | Potential Product |
| This compound | Mild Oxidizing Agent (e.g., DDQ) | 4-Bromobenzyl furfuryl ester |
Reactions of the Furan (B31954) Ring System
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to various reactions, including electrophilic substitution, cycloadditions, and hydrogenation. chemicalbook.comucalgary.ca
The furan ring is significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.comucalgary.ca Electrophilic aromatic substitution on furan preferentially occurs at the C2 and C5 positions, as the carbocation intermediate formed by attack at these positions is more resonance-stabilized than the intermediate from attack at C3 or C4. chemicalbook.compearson.compearson.comonlineorganicchemistrytutor.com
Common electrophilic substitution reactions for furans include nitration and acylation. proquest.comsemanticscholar.orgquimicaorganica.org
Nitration: Furan can be nitrated using milder reagents than those used for benzene, such as nitric acid in acetic anhydride, to avoid oxidation of the furan ring. quimicaorganica.orgquora.comgoogle.com This reaction typically yields 2-nitrofuran. quora.com
Acylation: Friedel-Crafts acylation of furans can be carried out using acylating agents like acid anhydrides or acyl halides in the presence of a Lewis acid catalyst, such as boron trifluoride-etherate. proquest.comresearchgate.netgoogle.comacs.orgnih.gov This reaction also predominantly yields the 2-acylfuran derivative.
For this compound, electrophilic substitution would be expected to occur on the furan ring, leading to substitution at the 5-position (since the 2-position is occupied by the ether linkage).
Table 3: Predicted Products of Electrophilic Aromatic Substitution on the Furan Ring
| Reaction | Reagents | Major Product |
| Nitration | HNO(_3), Acetic Anhydride | 4-Bromobenzyl (5-nitrofuran-2-yl)methyl ether |
| Acylation | Acetic Anhydride, BF(_3)(\cdot)OEt(_2) | 1-(5-((4-Bromobenzyl)oxy)methyl)furan-2-yl)ethan-1-one |
Cycloaddition Reactions (e.g., Diels-Alder Cycloadditions of Furans)
The furan ring can act as a diene in Diels-Alder [4+2] cycloaddition reactions. mdpi.com This reaction provides a pathway to form bicyclic adducts. mdpi.com The reactivity of furans in Diels-Alder reactions is influenced by the substituents on both the furan ring and the dienophile. rsc.org Electron-withdrawing groups on the furan can decrease its reactivity, while the use of aqueous media can sometimes promote the reaction for electron-poor furans. tudelft.nl
The reaction between a furan derivative and a dienophile, such as maleimide or maleic anhydride, can lead to the formation of endo and exo diastereomers. rsc.orgresearchgate.netrsc.org The retro-Diels-Alder reaction is also a significant consideration, as the adducts can revert to the starting materials, particularly at elevated temperatures. mdpi.comrsc.org
Table 4: Potential Diels-Alder Adducts with Maleimide
| Diene | Dienophile | Potential Adducts |
| This compound | Maleimide | endo and exo diastereomers of the corresponding 7-oxanorbornene derivative |
Hydrogenation and Hydrodeoxygenation of the Furan Ring
The furan ring can be fully saturated via catalytic hydrogenation to form a tetrahydrofuran (B95107) ring. rwth-aachen.deresearchgate.netmdpi.com This reaction is typically carried out using hydrogen gas and a metal catalyst, such as palladium, nickel, or ruthenium. rsc.orgproquest.comfrontiersin.orgresearchgate.netou.edu The specific reaction conditions, including the choice of catalyst and temperature, can influence the selectivity of the hydrogenation. rwth-aachen.deproquest.com
Hydrodeoxygenation (HDO) is another important transformation of furans, particularly in the context of biomass conversion, where the goal is to remove oxygen atoms to produce alkanes. rsc.orgrsc.orgnih.gov This process often involves catalysts that can facilitate both hydrogenation of the furan ring and subsequent cleavage of the C-O bonds. rsc.orgrsc.orgnih.gov For this compound, complete hydrogenation and hydrodeoxygenation would lead to the formation of alkanes.
Table 5: Potential Products from Hydrogenation and Hydrodeoxygenation
| Reaction | Catalyst | Potential Product |
| Hydrogenation | Pd/C, H(_2) | 4-Bromobenzyl (tetrahydrofuran-2-yl)methyl ether |
| Hydrodeoxygenation | Ru/C, H(_2), high temp/pressure | Mixture of alkanes (e.g., octane, heptane) |
Ring-Opening and Rearrangement Reactions of Furans
The furan ring in this compound is susceptible to a variety of ring-opening and rearrangement reactions, which are characteristic of furan derivatives and provide pathways to highly functionalized acyclic and heterocyclic compounds.
One of the most significant transformations is the Achmatowicz rearrangement , an oxidative ring expansion that converts furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones. While this compound is not a furfuryl alcohol, hydrolysis of the ether linkage or transformations that introduce a hydroxyl group at the furfuryl position could precede such a rearrangement. The classic Achmatowicz reaction typically requires stoichiometric oxidants, but modern catalytic versions utilizing greener oxidants like H₂O₂ have been developed. thieme-connect.com This reaction is a powerful tool for converting biomass-derived furans into complex scaffolds for synthetic chemistry. thieme-connect.comnih.gov
Diels-Alder reactions of the furan ring, acting as a diene, can lead to subsequent rearrangements. Intramolecular Diels-Alder reactions of furans with tethered dienophiles, such as allenyl ethers, can form oxa-bridged cycloadducts. nycu.edu.twacs.org These intermediates can then undergo further rearrangements, such as 1,2- or 1,4-rearrangements of substituent groups, to yield highly substituted aromatic or heterocyclic systems. The reaction's course is often influenced by the nature of the substituents on the furan ring and the dienophile.
Acid-catalyzed polymerization of furfuryl derivatives often involves ring-opening as a side reaction. mdpi.com In the presence of acid, the furan ring can open to form levulinic acid derivatives. The conditions of polymerization, such as the type of acid initiator and the presence of water, can be tuned to control the degree of ring-opening. mdpi.com For this compound, strong acidic conditions could potentially lead to the cleavage of the ether and subsequent ring-opening of the resulting furfuryl cation, yielding complex oligomeric or polymeric materials with opened-ring structures incorporated.
Finally, catalytic hydrogenation can lead to ring-opening. Over certain metal catalysts, such as Rhodium, the hydrogenation of the furan ring to tetrahydrofuran can be followed by hydrogenolysis, cleaving the C-O bond and opening the ring to form diols, such as 1,2-pentanediol and 1,5-pentanediol. researchgate.net
Transformations Involving the Bromine Substituent on the Benzyl Ring
The bromine atom on the para-position of the benzyl ring is a versatile functional group, primarily serving as an electrophilic partner in a wide array of transition-metal-catalyzed cross-coupling reactions. This allows for the straightforward formation of new carbon-carbon and carbon-heteroatom bonds.
The 4-bromobenzyl moiety is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for constructing complex molecular architectures.
The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent (like a boronic acid or ester) with an organohalide. nih.govtcichemicals.com The 4-bromobenzyl group of the ether can be readily coupled with various aryl, heteroaryl, or vinyl boronic acids using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, K₃PO₄). mdpi.commdpi.com This reaction features mild conditions and a high tolerance for various functional groups, making it a robust method for elaborating the benzyl portion of the molecule. nih.govtcichemicals.com
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, catalyzed by palladium complexes. researchgate.netorganic-chemistry.org this compound can react with a range of alkenes, including acrylates, styrenes, and cyclic olefins, to introduce a vinyl group at the 4-position of the benzyl ring. researchgate.netnih.gov The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a base (e.g., Et₃N, K₂CO₃), and often a phosphine (B1218219) ligand. researchgate.netorganic-chemistry.org This provides a direct route to stilbene-like structures and other vinyl-aromatic systems.
The Sonogashira reaction is a powerful method for forming C(sp²)–C(sp) bonds through the coupling of an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper(I) complexes in the presence of an amine base. organic-chemistry.orglibretexts.org The 4-bromobenzyl group can be efficiently coupled with a wide variety of terminal alkynes, providing access to arylalkyne derivatives. These products are valuable intermediates for pharmaceuticals, natural products, and materials science. mdpi.com
| Reaction | Coupling Partner | Typical Catalyst System | General Product Structure |
|---|---|---|---|
| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄, Base (K₂CO₃) | Ar-Ar' |
| Heck | R-CH=CH₂ | Pd(OAc)₂, Ligand, Base (Et₃N) | Ar-CH=CH-R |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (Amine) | Ar-C≡C-R |
Nucleophilic aromatic substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For the classic addition-elimination mechanism, the reaction requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. chemistrysteps.com
The 4-bromobenzyl group in this compound lacks such strong activating groups. The benzyl ether moiety is not sufficiently electron-withdrawing to facilitate a standard SₙAr reaction under typical conditions. Therefore, direct displacement of the bromine atom by common nucleophiles via the addition-elimination pathway is generally not a viable synthetic route. chemistrysteps.comscience.gov
However, under extremely harsh conditions using very strong bases (e.g., sodium amide, NaNH₂), nucleophilic substitution can sometimes proceed through an alternative elimination-addition mechanism involving a highly reactive benzyne intermediate. This pathway does not require electron-withdrawing activating groups. chemistrysteps.com The strong base would first deprotonate a hydrogen atom ortho to the bromine, followed by the elimination of HBr to form the benzyne. Subsequent nucleophilic attack on the benzyne, followed by protonation, would yield the substituted product. This method is often characterized by low regioselectivity and is incompatible with many functional groups, limiting its synthetic applicability for a molecule like this compound.
Regioselective and Stereoselective Functionalization Strategies
Achieving regioselective and stereoselective functionalization of this compound is key to its use as a building block. Strategies can target either the furan or the benzyl ring, often leveraging the directing effects of the existing substituents.
For the furan ring, directed ortho-metalation is a powerful strategy for regioselective functionalization. sci-hub.box The ether oxygen atom can direct a strong base, such as n-butyllithium (n-BuLi), to deprotonate the adjacent C5 position of the furan ring selectively. The resulting lithiated furan is a potent nucleophile that can be quenched with various electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to install a new substituent specifically at the C5 position.
Electrophilic aromatic substitution on the furan ring (e.g., acylation, formylation) typically occurs at the C5 position due to the activating, ortho,para-directing nature of the ether-linked methylene (B1212753) group at C2. However, these reactions can be difficult to control and may lead to polymerization under the often acidic conditions required.
The Diels-Alder reaction offers a pathway for stereoselective functionalization. The cycloaddition of the furan diene with a dienophile creates a 7-oxabicyclo[2.2.1]heptene system. mdpi.com The stereochemistry of the resulting adduct is governed by the well-established endo/exo selectivity rules of the Diels-Alder reaction. The choice of dienophile and the use of Lewis acid catalysts can influence and control the diastereoselectivity of the cycloaddition, providing a method to introduce multiple stereocenters in a controlled manner. mdpi.com While these adducts can be isolated, they often serve as intermediates that can undergo further transformations, such as ring-opening or rearrangements, to access a variety of complex molecular frameworks.
Advanced Synthetic Applications and Functionalization Strategies of 4 Bromobenzyl Furfuryl Ether
4-Bromobenzyl Furfuryl Ether as a Precursor in Complex Molecule Synthesis
The dual reactivity of this compound makes it a valuable building block for the synthesis of complex molecular architectures. The furan (B31954) ring can participate in various reactions, including Diels-Alder cycloadditions and electrophilic substitutions, while the bromo-substituted benzene (B151609) ring is amenable to a wide array of cross-coupling reactions.
One notable application is in the synthesis of polysubstituted aromatic and heterocyclic compounds. For instance, the bromine atom can be readily displaced or used as a handle for metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of diverse substituents onto the benzene ring, leading to the formation of complex biaryl, aryl-alkyne, and aryl-amine structures.
Furthermore, the furan moiety can be chemically transformed to afford a variety of other functional groups and heterocyclic systems. For example, oxidation of the furan ring can lead to the formation of pyranone structures through the Achmatowicz reaction. nih.gov This transformation is particularly useful in the synthesis of natural products and biologically active molecules. nih.gov
The synergistic reactivity of both the furan and the bromobenzyl groups can be exploited in tandem or sequential one-pot syntheses. A hypothetical synthetic pathway could involve an initial cross-coupling reaction at the brominated position, followed by a Diels-Alder reaction with the furan ring to construct a complex polycyclic system. This approach offers a powerful strategy for the rapid assembly of intricate molecular frameworks from a relatively simple precursor.
A convenient and promising synthesis of 4-(alkyl/aryl)- 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole was carried out by the reaction of 2-(4-bromobenzyl)-5-(thiophen2-yl)-1,3,4-oxadiazole with different aliphatic/aromatic primary amines without any solvent. researchgate.net
Table 1: Potential Cross-Coupling Reactions with this compound
| Cross-Coupling Reaction | Reagents and Conditions | Potential Product Class |
| Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | Biaryl compounds |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Aryl-alkyne derivatives |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-Aryl compounds |
| Heck Coupling | Alkene, Pd catalyst, base | Aryl-alkene derivatives |
Integration into Polymeric Materials and Macromolecules
The furan group in this compound provides a reactive handle for its incorporation into polymeric structures. The most common method for integrating furan moieties into polymers is through the Diels-Alder reaction with a maleimide-functionalized monomer or polymer. This reaction is thermoreversible, allowing for the formation of self-healing and recyclable materials.
For instance, this compound can be reacted with a bismaleimide (B1667444) to form a cross-linked polymer network. The resulting material would possess the thermal and mechanical properties endowed by the polymer backbone, with the added functionality of the bromobenzyl group distributed throughout the matrix. These bromine atoms can serve as sites for post-polymerization modification, enabling the tuning of the material's properties or the attachment of other functional molecules.
Moreover, the development of poly(furfuryl glycidyl (B131873) ether)-block-poly(ethylene glycol) macromonomers highlights the utility of furan-containing building blocks in creating functional hydrogels. rsc.org These macromonomers, featuring multiple furfuryl anchor points, can undergo Diels-Alder reactions for conjugation with maleimide-functionalized substrates. rsc.org This approach can be adapted to incorporate this compound into hydrogel networks, thereby introducing aromatic and halogenated functionalities.
Halogenated furoyl complexes, such as those with a 5-bromo substituent, have the potential to be polymerized through coupling reactions. researchgate.net The incorporation of a redox-active transition metal allows for the "tuning" of the electronic properties of the resulting material by altering the metal's oxidation state. researchgate.net
Table 2: Potential Polymerization Strategies Involving this compound
| Polymerization Method | Co-monomer/Reagent | Resulting Polymer Type | Key Feature |
| Diels-Alder Polymerization | Bismaleimide | Cross-linked thermoset | Thermoreversible, self-healing |
| Copolymerization | Vinyl monomers | Functionalized thermoplastic | Modified bulk properties |
| Post-polymerization Modification | Pre-formed polymer with reactive sites | Graft copolymer | Surface functionalization |
Derivatization for Scaffold Diversity in Chemical Libraries
The orthogonal reactivity of the furan and bromobenzyl moieties in this compound makes it an excellent starting material for the construction of diverse chemical libraries for high-throughput screening. Combinatorial chemistry approaches can be employed to systematically modify both ends of the molecule, leading to a large number of distinct compounds from a single precursor.
A possible strategy involves a divergent synthetic approach. In the first step, the bromine atom can be subjected to a variety of palladium-catalyzed cross-coupling reactions to introduce a first point of diversity. The resulting library of furan-containing intermediates can then be further diversified by reacting the furan ring in various transformations. For example, a subset of the library could undergo a Diels-Alder reaction with different dienophiles, while another subset could be subjected to oxidation to form pyranones.
This strategy allows for the rapid generation of a library of compounds with significant structural and functional diversity. Such libraries are invaluable in the search for new drug candidates and other biologically active molecules. The synthesis of novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole derivatives has been demonstrated, showcasing the potential for creating diverse heterocyclic scaffolds. researchgate.net
Table 3: Hypothetical Derivatization Scheme for a Chemical Library
| Reaction Site | Reaction Type | Example Reagents | Resulting Functional Group/Scaffold |
| Bromobenzyl Group | Suzuki Coupling | Phenylboronic acid | Biphenyl |
| Sonogashira Coupling | Phenylacetylene | Phenylacetylene | |
| Buchwald-Hartwig Amination | Aniline | Diphenylamine | |
| Furfuryl Group | Diels-Alder Reaction | N-phenylmaleimide | Oxabicycloheptene |
| Achmatowicz Reaction | m-CPBA | Pyranone | |
| Hydrogenation | H₂, Pd/C | Tetrahydrofurfuryl |
Development of Green Chemistry Approaches in Synthetic Applications
The principles of green chemistry aim to reduce the environmental impact of chemical processes. The application of these principles to the synthesis and utilization of this compound is an important area of research.
In the synthesis of related furfuryl ethers, green and sustainable methods have been developed. For example, the one-pot synthesis of furfuryl ethyl ether from furfural (B47365) in ethanol (B145695) over a Pd/C catalyst has been achieved under mild conditions. rsc.org This reductive etherification process offers a significant advantage in product yield at lower reaction temperatures compared to conventional methods. rsc.org Similar strategies could be adapted for the synthesis of this compound to minimize energy consumption and waste generation.
Furthermore, the use of biocatalysts in the synthesis of esters from biomass-derived furfuryl alcohol represents a sustainable approach. rsc.org Lipases have been shown to be effective catalysts for the esterification of furfuryl alcohol, with high conversion rates and selectivity. rsc.org Exploring enzymatic routes for the synthesis and modification of this compound could lead to more environmentally friendly processes.
The development of continuous flow reactors for the synthesis of furan derivatives also aligns with green chemistry principles. rsc.org Continuous flow systems can offer improved reaction control, higher yields, and reduced waste compared to batch processes. rsc.org Implementing such technologies for reactions involving this compound could enhance the sustainability of its applications.
Table 4: Green Chemistry Metrics and Potential Improvements
| Green Chemistry Principle | Conventional Approach | Potential Green Alternative |
| Atom Economy | Multi-step synthesis with protecting groups | One-pot or tandem reactions |
| Use of Safer Solvents | Chlorinated solvents | Bio-derived solvents (e.g., ethanol) |
| Energy Efficiency | High-temperature reactions | Catalytic reactions at mild conditions |
| Use of Renewable Feedstocks | Petroleum-based starting materials | Furfural derived from biomass |
| Catalysis | Stoichiometric reagents | Recyclable heterogeneous catalysts or biocatalysts |
Conclusion and Future Research Directions
Summary of Current Understanding Regarding 4-Bromobenzyl Furfuryl Ether Chemistry
The current understanding of this compound is primarily derived from the well-established chemistry of its two core components: the furfuryl group and the 4-bromobenzyl group. The ether linkage connects a furan (B31954) ring, a bio-based platform chemical, to a benzyl (B1604629) group functionalized with a bromine atom, a key handle for synthetic transformations.
The synthesis of this ether can be logically presumed via standard etherification methods, most notably the Williamson ether synthesis, involving the reaction of furfuryl alcohol with 4-bromobenzyl bromide in the presence of a base.
The reactivity of the molecule is expected to be dichotomous:
The Furan Moiety : The furan ring is known to act as a diene in [4+2] cycloaddition reactions, particularly the Diels-Alder reaction. This reactivity is a cornerstone of furan chemistry and is central to its use in creating reversible chemical linkages. semanticscholar.orgsemanticscholar.org The ether is also susceptible to ring-opening under certain acidic or hydrogenolytic conditions. rsc.org
The 4-Bromobenzyl Moiety : The bromine atom on the benzene (B151609) ring serves as a highly effective leaving group in a variety of metal-catalyzed cross-coupling reactions. This functionality allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a versatile anchor point for molecular elaboration. nih.govnih.gov
Unexplored Reactivity and Synthetic Opportunities for this compound
The dual functionality of this compound presents numerous unexplored synthetic pathways. These opportunities can be categorized based on which part of the molecule is being chemically transformed.
Reactions Involving the Furan Ring: The Diels-Alder reaction of the furan moiety is a significant area for exploration. rsc.org By reacting this compound with various dienophiles (e.g., maleimides), a range of 7-oxanorbornene adducts can be synthesized. The thermoreversible nature of many furan-based Diels-Alder reactions could be exploited to create dynamic chemical systems. researchgate.net
Reactions Involving the Bromine Atom: The true synthetic versatility of this compound lies in the reactivity of the aryl bromide. Palladium-catalyzed cross-coupling reactions offer a powerful toolkit to modify this position. acs.org A summary of potential transformations is presented below.
| Reaction Name | Coupling Partner | Resulting Structure | Potential Utility |
| Suzuki Coupling | Aryl or Vinyl Boronic Acid/Ester | Biaryl or Styrenyl derivative | Advanced electronics, liquid crystals |
| Heck Coupling | Alkene | Stilbene derivative | Optical brighteners, pharmaceuticals |
| Sonogashira Coupling | Terminal Alkyne | Aryl-alkyne derivative | Conjugated polymers, molecular wires |
| Buchwald-Hartwig Amination | Amine | Aryl-amine derivative | Organic light-emitting diodes (OLEDs) |
| Negishi Coupling | Organozinc Reagent | Alkylated or Arylated Benzyl Ether | Functionalized building blocks |
These reactions could be used to synthesize a vast library of novel compounds, each with a furan ether core and a custom-functionalized aromatic ring, opening doors to new chemical entities with tailored electronic, optical, or biological properties.
Potential for Advanced Materials Science Applications Derived from this compound
Furan derivatives are recognized as key bio-based monomers for the synthesis of sustainable polymers, such as polyesters and polyamides. nih.govacs.orgresearchgate.net The unique structure of this compound makes it a promising candidate for the development of advanced functional materials.
Reversible and Self-Healing Polymers : The furan moiety's ability to undergo a reversible Diels-Alder reaction is a primary route to creating self-healing and thermally-responsive materials. rsc.orgresearchgate.net One could envision a polymer backbone functionalized with pendant this compound units. These units could then be cross-linked using a bismaleimide (B1667444). Upon thermal stimulus, the retro-Diels-Alder reaction would occur, breaking the cross-links and allowing the material to flow and "heal" cracks, with the cross-links reforming upon cooling.
Functional Furan-Based Polymers : The compound can be used as a monomer in polymerization reactions. For instance, after a cross-coupling reaction to replace the bromine with a polymerizable group (like a vinyl or ethynyl (B1212043) group), the resulting monomer could be used to create novel polymers. These polymers would incorporate the furan ring directly into their structure, potentially conferring unique thermal or mechanical properties. Furan-based polymers are being increasingly investigated as bio-based alternatives to petroleum-derived plastics. mdpi.com
Surface Modification : The molecule could be grafted onto surfaces to impart specific properties. For example, the bromo-benzyl end could be attached to a surface via a suitable coupling reaction. The exposed furfuryl groups would then be available for subsequent Diels-Alder reactions, allowing for the "click" attachment of other molecules, such as fluorescent dyes, bioactive peptides, or polymer chains.
Directions for Further Computational and Spectroscopic Studies on Analogous Compounds
To fully realize the potential of this compound and its derivatives, further fundamental studies are required.
Computational Studies: Density Functional Theory (DFT) calculations would be invaluable for predicting the reactivity of the furan ring in Diels-Alder reactions. Computational models can be used to:
Calculate the activation energies for the cycloaddition with various dienophiles, predicting reaction kinetics. semanticscholar.org
Determine the thermodynamics (endo/exo selectivity) of the adduct formation.
Model the electronic effects of different substituents placed on the benzyl ring (via cross-coupling) on the reactivity of the furan diene.
Spectroscopic Studies: A systematic study of analogous compounds would provide a deeper understanding of their structure-property relationships. Inspired by research on fluorinated benzyl ethers which shows significant shifts in NMR spectra, a series of para-substituted benzyl furfuryl ethers (where the substituent is F, Cl, Br, I, OMe, NO2, etc.) could be synthesized. wiserpub.comwiserpub.com
NMR Spectroscopy : Detailed ¹H and ¹³C NMR analysis would reveal how the electronic nature of the para-substituent influences the chemical shifts of the furan ring protons and carbons, as well as the benzylic methylene (B1212753) protons. This data would provide experimental insight into the electronic communication through the ether linkage.
Vibrational Spectroscopy (IR/Raman) : Analysis of the vibrational modes, particularly those of the furan ring and the C-Br bond, would offer further information on how substituents affect molecular structure and bonding.
Such fundamental studies would build a predictive framework for the rational design of new molecules and materials based on the this compound scaffold.
Q & A
Q. What are the recommended synthetic routes for 4-bromobenzyl furfuryl ether, and how can reaction efficiency be monitored?
Q. How should researchers handle this compound to ensure safety and stability?
- Methodological Answer : Due to potential corrosivity (common in brominated aromatics), use impervious gloves (e.g., nitrile), sealed goggles, and lab coats. Store in a dry, cool environment (<4°C) under inert gas (N₂/Ar) to prevent hydrolysis. Avoid prolonged exposure to light, as brominated compounds may degrade. Spills should be neutralized with sodium bicarbonate and disposed of via hazardous waste protocols .
Q. What characterization techniques are critical for verifying the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for aromatic protons (δ 7.2–7.6 ppm for bromobenzyl group) and furan ring protons (δ 6.2–7.4 ppm).
- ¹³C NMR : Confirm ether linkage (C-O-C resonance ~60–70 ppm) and brominated aromatic carbons.
- IR Spectroscopy : Identify ether C-O stretches (~1100 cm⁻¹) and furan ring vibrations.
- High-Resolution MS : Exact mass should match the molecular formula (C₁₂H₁₁BrO₂; theoretical ~290.0 g/mol) .
Advanced Research Questions
Q. How can side reactions (e.g., elimination or over-bromination) be minimized during synthesis?
- Methodological Answer :
- Controlled Temperature : Maintain reaction temperatures below 100°C to avoid thermal decomposition.
- Stoichiometry : Use a slight excess of furfuryl alcohol (1.2 equiv) to drive the reaction toward ether formation rather than di-substitution.
- By-Product Analysis : Employ gas chromatography-mass spectrometry (GC-MS) to detect volatile by-products (e.g., dibrominated species). Adjust reaction time and catalyst loading (e.g., phase-transfer catalysts) to suppress competing pathways .
Q. What computational tools can predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of the bromine substituent on the aromatic ring. Focus on:
- HOMO-LUMO Gaps : To assess susceptibility to nucleophilic/electrophilic attacks.
- Charge Distribution : Identify electron-deficient regions for Suzuki-Miyaura coupling (e.g., at the bromine site).
Software like Gaussian or ORCA paired with crystallographic data (if available) enhances accuracy .
Q. How do structural modifications (e.g., replacing bromine with chlorine) alter the compound’s physicochemical properties?
- Methodological Answer :
- Lipophilicity : Measure logP values (shake-flask method) to compare bromine (higher logP) vs. chlorine.
- Thermal Stability : Use differential scanning calorimetry (DSC) to assess melting points and decomposition profiles.
- Reactivity : Compare reaction rates in SNAr (nucleophilic aromatic substitution) using kinetic studies (UV-Vis monitoring).
Example data for analogous compounds:
| Property | 4-Bromobenzyl Ether | 4-Chlorobenzyl Ether | Reference |
|---|---|---|---|
| logP | ~3.8 | ~2.9 | |
| Melting Point | 60–64°C* | 45–48°C* | |
| *Hypothetical values based on bromobenzyl bromide and chlorobenzyl chloride analogs. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
